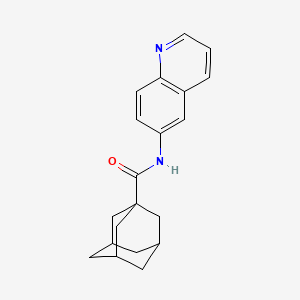
N-(6-Quinolyl)-1-adamantanecarboxamide
Cat. No. B8702121
M. Wt: 306.4 g/mol
InChI Key: XRBIRJUGUXROIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07053104B2
Procedure details


Prepared from 1-adamantanecarbonyl chloride (1.37 g, 6.90 mmol), 6-aminoquinoline (0.59 g, 4.1 mmol), pyridine (20 mL), and water (200 mL) yielding 1.25 g (100%) of (18):



Identifiers


|
REACTION_CXSMILES
|
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[NH2:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[N:21]=[CH:20][CH:19]=[CH:18]2.N1C=CC=CC=1>O>[N:21]1[C:22]2[C:17](=[CH:16][C:15]([NH:14][C:11]([C:1]34[CH2:10][CH:5]5[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]5)[CH2:2]3)[CH2:8]4)=[O:12])=[CH:24][CH:23]=2)[CH:18]=[CH:19][CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.37 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=CC=NC2=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)NC(=O)C12CC3CC(CC(C1)C3)C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.25 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

